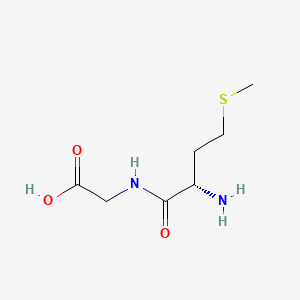

L-Methionylglycine

Vue d'ensemble

Description

L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Methionylglycine can be synthesized through standard peptide synthesis methods. One common approach involves the coupling of methionine and glycine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteolytic enzymes that facilitate the formation of the peptide bond between methionine and glycine. This method is advantageous due to its specificity and efficiency in producing high-purity dipeptides .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Catalyzed by acids, bases, or specific enzymes such as proteases.

Oxidation: Performed using oxidizing agents like hydrogen peroxide or performic acid.

Major Products Formed:

Hydrolysis: Methionine and glycine.

Oxidation: Methionine sulfoxide or methionine sulfone.

Applications De Recherche Scientifique

L-Methionylglycine is a dipeptide composed of methionine and glycine and is an incomplete breakdown product of protein digestion or catabolism . It is also known as Met-Gly .

Scientific Research Applications

L. mesenteroides P-60, a bacterial mutant unable to synthesize methionine and requiring an external source, can utilize glycyl-D,L-methionine, glycyl-L-methionine, and this compound as a source of L-methionine . L. mesenteroides P-60 possesses extracellular or intracellular enzymes capable of hydrolyzing peptides (peptidases) to yield amino acids necessary for microorganism growth. Similarly, livestock and humans rely on nitrogen-containing food (protein) for growth and maintenance, which must be hydrolyzed to amino acids by peptidases in the gastrointestinal tract before being useful to tissue cells .

Hydrolytic reactions of cis-[Pd(L)(H2O)2]2+ complexes with N-acetylated tripeptides L-methionylglycylglycine and glycyl-L-methionyl-glycine have been studied using 1H NMR spectroscopy. The reaction with MeCOMet-Gly-Gly was regioselective, cleaving only the amide bond involving methionine's carboxylic group. However, reactions with MeCOGly-Met-Gly cleaved two amide bonds: Met-Gly and MeCO-Gly .

| Compound | Specific Optical Rotation |

|---|---|

| This compound | +86.5 ⁇ 0.5° |

| glycyl-L-methionine | -10.0° |

| glycyl-D,L-methionine | Data not available in search results |

Note: The specific optical rotations are measured in water solution at a concentration of 2 g per 100 g of water .

Mécanisme D'action

The mechanism of action of L-Methionylglycine involves its participation in protein synthesis and metabolic pathways. Methionine, an essential amino acid, plays a crucial role in the initiation of protein synthesis and serves as a precursor for the synthesis of other important biomolecules such as S-adenosylmethionine (SAMe), which is involved in methylation reactions .

Comparaison Avec Des Composés Similaires

L-Histidylglycine: Another dipeptide composed of histidine and glycine.

L-Alanylglycine: A dipeptide consisting of alanine and glycine.

Comparison: L-Methionylglycine is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical properties such as susceptibility to oxidation. This distinguishes it from other dipeptides like L-Histidylglycine and L-Alanylglycine, which do not contain sulfur and therefore exhibit different reactivity and stability profiles .

Activité Biologique

L-Methionylglycine, also known as methionyl-glycine (Met-Gly), is a dipeptide formed from the amino acids methionine and glycine. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including nutrition, pharmacology, and molecular biology.

Structural Characteristics

This compound is characterized by its unique structural properties, which influence its biological functions. Spectroscopic analyses such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) have been utilized to elucidate its structural characteristics. For instance, solid-state linear polarized IR spectroscopy has provided insights into the intermolecular hydrogen bonding that affects the conformational behavior of this dipeptide .

1. Physiological Effects

This compound is considered a bioactive peptide that may exert physiological effects. It is known to be an incomplete breakdown product of protein digestion, suggesting that it may play a role in metabolic processes . Some dipeptides, including Met-Gly, have been implicated in cell-signaling pathways, although specific mechanisms remain under investigation.

3. Neuroprotective Effects

Emerging evidence points towards the neuroprotective potential of dipeptides. In particular, studies have indicated that Met-Gly may influence neurotransmitter systems or modulate neuroinflammation, although specific case studies focusing on this compound are scarce .

Case Study: Neuroprotective Properties

A study investigated the effects of various dipeptides on neuronal cells under oxidative stress conditions. While this compound was not the primary focus, it was included in a broader analysis of dipeptides demonstrating protective effects against neuronal apoptosis induced by oxidative stress .

Table: Summary of Biological Activities of Dipeptides Including this compound

Propriétés

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOHLNCNYLGICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864512 | |

| Record name | Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7403-12-5, 14486-03-4 | |

| Record name | NSC400385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.